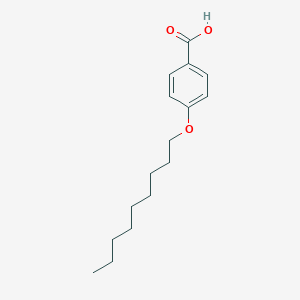

4-(Nonyloxy)benzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-nonoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZLUAUKDKKZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166503 | |

| Record name | p-Nonyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15872-43-2 | |

| Record name | 4-(Nonyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15872-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nonyloxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nonyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Nonyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocols for 4-(nonyloxy)benzoic acid, a molecule of interest in materials science and as an intermediate in pharmaceutical synthesis. The primary and most efficient route detailed herein is a three-step process commencing with the esterification of 4-hydroxybenzoic acid, followed by a Williamson ether synthesis, and concluding with ester hydrolysis.

Core Synthesis Pathway

The synthesis of 4-(nonyloxy)benzoic acid is most effectively achieved through a three-step reaction sequence. This method is favored for its high yields and the relative accessibility of the starting materials. The overall process involves:

-

Esterification: Protection of the carboxylic acid functional group of 4-hydroxybenzoic acid as an ester, typically a methyl or ethyl ester. This prevents unwanted side reactions during the subsequent etherification step.

-

Williamson Ether Synthesis: The ether linkage is formed by the reaction of the protected 4-hydroxybenzoate ester with a nonyl halide (e.g., 1-bromononane) in the presence of a weak base.

-

Hydrolysis: Removal of the ester protecting group to yield the final 4-(nonyloxy)benzoic acid product.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the three-step synthesis of 4-(nonyloxy)benzoic acid, based on established chemical literature for analogous reactions.

| Step | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1. Esterification | 4-Hydroxybenzoic Acid | Methanol | H₂SO₄ (catalytic) | Methanol (excess) | Reflux (65) | 4-6 | 90-95 |

| 2. Williamson Ether Synthesis | Methyl 4-Hydroxybenzoate | 1-Bromononane | K₂CO₃ | DMF | 90-100 | 8-12 | 90-95 |

| 3. Hydrolysis | Methyl 4-(Nonyloxy)benzoate | NaOH | - | Methanol/Water | Reflux (80-90) | 2-4 | >95 |

Experimental Protocols

Step 1: Synthesis of Methyl 4-Hydroxybenzoate (Esterification)

This procedure outlines the protection of the carboxylic acid group of 4-hydroxybenzoic acid via Fischer esterification.

Materials and Reagents:

-

4-Hydroxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 4-hydroxybenzoic acid and an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-hydroxybenzoate.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of Methyl 4-(Nonyloxy)benzoate (Williamson Ether Synthesis)

This protocol details the O-alkylation of methyl 4-hydroxybenzoate with 1-bromononane.

Materials and Reagents:

-

Methyl 4-hydroxybenzoate

-

1-Bromononane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Thermometer

Procedure:

-

In a dry round-bottom flask, combine methyl 4-hydroxybenzoate, anhydrous potassium carbonate, and anhydrous DMF.

-

Stir the suspension and add 1-bromononane.

-

Heat the reaction mixture to 90-100 °C and maintain this temperature for 8-12 hours, with vigorous stirring. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a larger beaker containing deionized water to precipitate the crude product.

-

Filter the solid precipitate and wash thoroughly with water.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 3: Synthesis of 4-(Nonyloxy)benzoic Acid (Hydrolysis)

This final step involves the saponification of the methyl ester to yield the desired carboxylic acid.

Materials and Reagents:

-

Methyl 4-(nonyloxy)benzoate

-

Sodium Hydroxide (NaOH)

-

Methanol

-

Deionized water

-

Hydrochloric Acid (HCl), concentrated

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve methyl 4-(nonyloxy)benzoate in a mixture of methanol and an aqueous solution of sodium hydroxide in a round-bottom flask.

-

Heat the mixture to reflux for 2-4 hours. The completion of the reaction can be monitored by the disappearance of the starting material on TLC.

-

After cooling to room temperature, remove the methanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of 4-(nonyloxy)benzoic acid.

-

Collect the white solid product by vacuum filtration and wash with cold deionized water.

-

Dry the product under vacuum to obtain pure 4-(nonyloxy)benzoic acid.

Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis of 4-(nonyloxy)benzoic acid.

Caption: Reaction scheme for the three-step synthesis of 4-(nonyloxy)benzoic acid.

Caption: High-level experimental workflow for the synthesis of 4-(nonyloxy)benzoic acid.

Synthesis of 4-(n-Nonyloxy)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the synthesis of 4-(n-Nonyloxy)benzoic acid, a valuable intermediate in the fields of liquid crystals, pharmaceuticals, and materials science. The synthesis is primarily achieved through the Williamson ether synthesis, a robust and well-established method for the formation of ethers. This document outlines the reaction mechanism, detailed experimental procedures, and expected analytical data.

Overview of the Synthetic Route

The synthesis of 4-(n-nonyloxy)benzoic acid is accomplished by the O-alkylation of 4-hydroxybenzoic acid with 1-bromononane. This reaction, a classic example of the Williamson ether synthesis, proceeds via a nucleophilic substitution (SN2) mechanism. The phenolic hydroxyl group of 4-hydroxybenzoic acid is first deprotonated by a base, typically potassium hydroxide or potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1-bromononane, displacing the bromide ion and forming the desired ether linkage.

Reaction Scheme:

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of 4-(n-nonyloxy)benzoic acid.

2.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 10.0 g |

| 1-Bromononane | C₉H₁₉Br | 207.15 | 1.2 equivalents |

| Potassium Hydroxide | KOH | 56.11 | 2.5 equivalents |

| Ethanol | C₂H₅OH | 46.07 | 200 mL |

| Hydrochloric acid (conc.) | HCl | 36.46 | As needed |

| Deionized water | H₂O | 18.02 | As needed |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | As needed |

2.2. Equipment

-

500 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Beakers

-

Graduated cylinders

-

Buchner funnel and flask

-

Filter paper

-

pH paper

-

Rotary evaporator (optional)

-

Melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer

2.3. Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 10.0 g of 4-hydroxybenzoic acid and a stoichiometric equivalent of potassium hydroxide (2.5 equivalents) in 200 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.

-

Addition of Alkyl Halide: To the stirred solution, add 1.2 equivalents of 1-bromononane dropwise at room temperature.

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator or by simple distillation. Pour the concentrated reaction mixture into 400 mL of cold deionized water with stirring.

-

Acidification: Acidify the aqueous solution by slowly adding concentrated hydrochloric acid until the pH reaches approximately 2. A white precipitate of 4-(n-nonyloxy)benzoic acid will form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol. If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered. Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven. Determine the yield, melting point, and characterize the final product using FTIR and NMR spectroscopy.

Data Presentation

3.1. Physical and Analytical Data

| Parameter | Value |

| Molecular Formula | C₁₆H₂₄O₃ |

| Molecular Weight | 264.36 g/mol |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 118-143 °C (may vary with purity and polymorphic form)[1][2] |

| Solubility | Insoluble in water, soluble in hot ethanol and other organic solvents. |

3.2. Spectroscopic Data (Expected)

¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.5-12.5 | br s | 1H | -COOH |

| 8.05 | d | 2H | Ar-H ortho to -COOH |

| 6.95 | d | 2H | Ar-H ortho to -O- |

| 4.02 | t | 2H | -O-CH₂- |

| 1.80 | p | 2H | -O-CH₂-CH₂- |

| 1.50-1.20 | m | 12H | -(CH₂)₆- |

| 0.88 | t | 3H | -CH₃ |

¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -COOH |

| ~163 | Ar-C-O |

| ~132 | Ar-C (ortho to -COOH) |

| ~122 | Ar-C-COOH |

| ~114 | Ar-C (ortho to -O-) |

| ~68 | -O-CH₂- |

| ~32 | Alkyl chain carbons |

| ~29 | Alkyl chain carbons |

| ~26 | Alkyl chain carbons |

| ~23 | Alkyl chain carbons |

| ~14 | -CH₃ |

FTIR (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid dimer) |

| 2920, 2850 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (carboxylic acid dimer) |

| ~1605, 1580, 1500 | C=C stretch (aromatic) |

| ~1250, 1170 | C-O stretch (ether and carboxylic acid) |

Visualizations

Caption: Reaction pathway for the Williamson ether synthesis of 4-(n-Nonyloxy)benzoic acid.

Caption: Step-by-step experimental workflow for the synthesis and purification of 4-(n-Nonyloxy)benzoic acid.

References

An In-depth Technical Guide to the Chemical Properties of 4-(Nonyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Chemical and Physical Properties

4-(Nonyloxy)benzoic acid presents as an off-white to cream-colored crystalline solid.[1] It is known for its application as an intermediate in the synthesis of liquid crystals, particularly chiral ferroelectric benzoates, and has been used in the preparation of medicinal compounds. The compound is stable under normal conditions and is insoluble in water.[2]

Physical Properties

The quantitative physical properties of 4-(Nonyloxy)benzoic acid are summarized in Table 1. It is important to note that some values are estimates and variations in reported melting points suggest the possibility of polymorphism.

| Property | Value | Source(s) |

| Appearance | Off-white Crystalline Powder / Solid | [1][2] |

| Melting Point | 118 °C (polymorph), ~143 °C | [1][2][3][4] |

| Boiling Point | 367.59 °C (rough estimate) | [1][4] |

| Flash Point | 135.9 °C | [1] |

| Density | 1.0468 g/cm³ (rough estimate) | [1][4] |

| Refractive Index | 1.5400 (estimate) | [1][4] |

| Water Solubility | Insoluble | [2] |

| pKa | 4.48 ± 0.10 (Predicted) | [4] |

Chemical Identifiers and Molecular Data

Key identifiers and molecular data for 4-(Nonyloxy)benzoic acid are provided in Table 2.

| Identifier/Data | Value | Source(s) |

| Molecular Formula | C₁₆H₂₄O₃ | [3] |

| Molecular Weight | 264.36 g/mol | [3] |

| CAS Number | 15872-43-2 | [3] |

| Canonical SMILES | CCCCCCCCCOC1=CC=C(C=C1)C(=O)O | [3] |

| InChI Key | BOZLUAUKDKKZHJ-UHFFFAOYSA-N | |

| Linear Formula | CH₃(CH₂)₈OC₆H₄CO₂H |

Calculated Properties

Computationally derived properties that are valuable in drug development and chemical modeling are listed in Table 3.

| Property | Value | Source(s) |

| XLogP3 | 4.5 | [1] |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 10 | [5] |

Reactivity and Stability

Stability: 4-(Nonyloxy)benzoic acid is stable under normal storage conditions.[2]

Conditions to Avoid: Incompatible products and the formation of dust should be avoided.[2]

Incompatible Materials: It is incompatible with strong oxidizing agents.[2]

Hazardous Decomposition Products: Thermal decomposition can lead to the release of carbon monoxide (CO) and carbon dioxide (CO₂).[2]

Hazardous Polymerization: Hazardous polymerization does not occur.[2]

Experimental Protocols

The most common and effective method for the synthesis of 4-(Nonyloxy)benzoic acid is the Williamson ether synthesis. This method involves the O-alkylation of a phenol with an alkyl halide. In this case, 4-hydroxybenzoic acid is reacted with a nonyl halide (e.g., 1-bromononane) in the presence of a base.

Synthesis of 4-(Nonyloxy)benzoic Acid via Williamson Ether Synthesis

Materials:

-

4-hydroxybenzoic acid

-

1-Bromononane (or other suitable nonyl halide)

-

Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

-

Ethanol or Methanol (as solvent)

-

Hydrochloric acid (HCl) for acidification

-

Distilled water

Procedure:

-

Deprotonation of Phenol: In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq) and a slight excess of potassium hydroxide (e.g., 2.5 eq) in ethanol.

-

Nucleophilic Attack: To the resulting solution of the potassium salt of 4-hydroxybenzoic acid, add a slight excess of 1-bromononane (e.g., 1.2 eq).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically refluxed for several hours (e.g., 3-8 hours) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Hydrolysis (optional but recommended): To hydrolyze any ester that may have formed as a byproduct, a 10% aqueous KOH solution can be added, and refluxing continued for an additional 1-2 hours.

-

Precipitation: Acidify the cooled reaction mixture with dilute hydrochloric acid until the solution is acidic (pH ~2-3), which will precipitate the crude 4-(nonyloxy)benzoic acid.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure 4-(nonyloxy)benzoic acid.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 4-(Nonyloxy)benzoic acid.

Caption: Workflow for the synthesis of 4-(Nonyloxy)benzoic acid.

Spectral Data (Predicted)

¹H NMR:

-

Aromatic Protons: Two doublets in the aromatic region (approx. 6.9-8.0 ppm). The protons ortho to the carboxyl group will be downfield, and the protons ortho to the ether linkage will be upfield.

-

Methylene Protons (OCH₂): A triplet around 4.0 ppm, deshielded by the adjacent oxygen atom.

-

Alkyl Chain Protons: A series of multiplets in the range of 1.2-1.8 ppm for the central methylene groups of the nonyl chain.

-

Terminal Methyl Protons: A triplet around 0.9 ppm.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR:

-

Carbonyl Carbon: A signal around 170-175 ppm.

-

Aromatic Carbons: Signals in the range of 114-164 ppm. The carbon attached to the ether oxygen will be significantly downfield, while the carbon attached to the carboxyl group will also be distinct.

-

Methylene Carbon (OCH₂): A signal around 68 ppm.

-

Alkyl Chain Carbons: A series of signals in the aliphatic region (approx. 22-32 ppm).

-

Terminal Methyl Carbon: A signal around 14 ppm.

IR Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

-

C-H Stretch (Aliphatic): Multiple sharp peaks between 2850 and 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether and Carboxylic Acid): Bands in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 264.

-

Fragmentation: Expect fragmentation of the nonyl chain and cleavage of the ether bond. A significant fragment would likely be the loss of the C₉H₁₉O group.

Safety and Handling

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, and avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Store apart from foodstuff containers or incompatible materials.[1]

Hazards: Based on available safety data sheets, this product is not considered hazardous by the US OSHA Hazard Communication Standard 2024 (29 CFR 1910.1200).[2] However, standard laboratory safety precautions should always be observed.

Conclusion

4-(Nonyloxy)benzoic acid is a well-defined chemical compound with established physical properties and a primary application as a precursor in materials science, particularly for liquid crystals. Its synthesis is straightforward via the Williamson ether synthesis. While a complete set of experimental spectral data is not widely published, its chemical structure allows for reliable prediction of its spectral characteristics. The information provided in this guide serves as a valuable resource for researchers and professionals working with this compound.

References

- 1. Identification and characterization of 4-hexylbenzoic acid and 4-nonyloxybenzoic acid as substrates of CYP102A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. biosynth.com [biosynth.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 4-BENZYLOXYBENZOIC ACID(1486-51-7) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 4-(Nonyloxy)benzoic Acid (CAS: 15872-43-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological significance of 4-(Nonyloxy)benzoic acid. The information is intended to support research and development activities in materials science and drug discovery.

Core Properties and Data

4-(Nonyloxy)benzoic acid is a chemical compound notable for its liquid crystal properties. It serves as a key intermediate in the synthesis of more complex liquid crystals, including chiral ferroelectric benzoates, and has applications in the preparation of medicinal compounds.

Physicochemical Properties

The fundamental physicochemical properties of 4-(Nonyloxy)benzoic acid are summarized in the table below, providing a ready reference for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄O₃ | [1] |

| Molecular Weight | 264.36 g/mol | [1] |

| CAS Number | 15872-43-2 | [1] |

| Melting Point | Approximately 118 °C (244.4 °F) | Biosynth |

| Boiling Point | Data not readily available | |

| Solubility | Data not readily available | |

| Appearance | White to off-white crystalline solid | |

| pKa | Data not readily available | |

| LogP | Data not readily available |

Spectral Data

Safety and Handling

The following table summarizes the key safety and handling information for 4-(Nonyloxy)benzoic acid. It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.

| Parameter | Information | Source |

| GHS Hazard Statements | Not classified as hazardous | |

| Precautionary Statements | P261, P280, P305+P351+P338 | |

| Personal Protective Equipment (PPE) | Eye protection, gloves, and appropriate respiratory protection. | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | |

| Incompatibilities | Strong oxidizing agents. | |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide. |

Experimental Protocols

Synthesis of 4-(Nonyloxy)benzoic Acid via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. This protocol outlines the synthesis of 4-(Nonyloxy)benzoic acid from 4-hydroxybenzoic acid and 1-bromononane.

Materials:

-

4-hydroxybenzoic acid

-

1-bromononane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl), 1M solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous dimethylformamide (DMF).

-

Addition of Alkyl Halide: To the stirring suspension, add 1-bromononane (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash them sequentially with 1M HCl solution, deionized water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield pure 4-(Nonyloxy)benzoic acid.

Characterization

The identity and purity of the synthesized 4-(Nonyloxy)benzoic acid can be confirmed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the compound.

Signaling Pathways and Biological Activity

While 4-(Nonyloxy)benzoic acid is primarily recognized for its applications in materials science, emerging research indicates that 4-alkoxybenzoic acids may possess noteworthy biological activity. Specifically, these compounds have been identified as inhibitors of the trypanosome alternative oxidase (TAO) .[4][5]

TAO is a crucial enzyme in the respiratory chain of African trypanosomes, the parasites responsible for human African trypanosomiasis (sleeping sickness).[6][7] This enzyme is absent in mammals, making it an attractive target for the development of selective anti-trypanosomal drugs.[6][7]

The proposed mechanism of action involves the binding of 4-alkoxybenzoic acids to the active site of TAO, thereby inhibiting its function. This disruption of the parasite's respiratory chain ultimately leads to cell death. The lipophilic alkyl chain of these compounds is thought to facilitate their transport across the mitochondrial membrane to reach the enzyme.

Mandatory Visualizations

Experimental Workflow: Synthesis of 4-(Nonyloxy)benzoic Acid

Caption: Workflow for the synthesis of 4-(Nonyloxy)benzoic acid.

Signaling Pathway: Inhibition of Trypanosome Alternative Oxidase

Caption: Inhibition of the Trypanosome Alternative Oxidase (TAO) pathway.

References

- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 2. p-Nonyloxybenzoic acid [webbook.nist.gov]

- 3. 4-n-Octyloxybenzoic acid(2493-84-7) 1H NMR spectrum [chemicalbook.com]

- 4. SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Trypanosome alternative oxidase: from molecule to function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The trypanosome alternative oxidase: a potential drug target? - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and formula of 4-(Nonyloxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 4-(Nonyloxy)benzoic acid, a key intermediate in the fields of liquid crystals and medicinal chemistry.

Molecular Structure and Identification

4-(Nonyloxy)benzoic acid is an organic compound featuring a benzoic acid core substituted at the para (4-) position with a nonyloxy group (a nine-carbon alkyl chain attached via an ether linkage).

-

IUPAC Name: 4-(Nonyloxy)benzoic acid[1]

-

CAS Number: 15872-43-2[3]

-

Synonyms: p-(Nonyloxy)benzoic acid, 4-n-Nonyloxybenzoic acid[3]

The ether linkage provides flexibility, while the benzoic acid moiety allows for the formation of hydrogen bonds, a critical feature for its application in liquid crystals.

Molecular Structure:

Physicochemical and Thermotropic Properties

4-(Nonyloxy)benzoic acid is a solid at room temperature and is known for its thermotropic liquid crystalline behavior, exhibiting different phases upon changes in temperature.[4] A summary of its key quantitative properties is presented below.

| Property | Value | Reference(s) |

| Identifiers | ||

| Molecular Weight | 264.36 g/mol | [1][3] |

| SMILES | CCCCCCCCCOc1ccc(cc1)C(O)=O | [1][2] |

| InChI Key | BOZLUAUKDKKZHJ-UHFFFAOYSA-N | [3] |

| Physicochemical Data | ||

| Appearance | White to off-white crystalline powder | |

| Melting Point | ~118-143 °C (polymorphism observed) | [5] |

| Boiling Point (estimated) | 367.59 °C | |

| Water Solubility | Insoluble | |

| Calculated Properties | ||

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [2] |

| logP | 4.51 - 6.00 | [1][2] |

| Hydrogen Bond Donors | 1 | [1][2] |

| Hydrogen Bond Acceptors | 2-4 | [1][2] |

| Rotatable Bonds | 10 | [2] |

| Thermotropic Properties | ||

| Phase Sequence | Crystal (Cr) -> Smectic C (SmC) -> Nematic (N) -> Isotropic (I) | [4] |

Experimental Protocols

The most common and direct method for the preparation of 4-(Nonyloxy)benzoic acid is the Williamson ether synthesis.[6][7][8] This method involves the O-alkylation of a phenol with an alkyl halide.

Representative Synthesis Protocol: Williamson Ether Synthesis

This protocol is based on the established Williamson ether synthesis methodology for producing aryl ethers.[9]

Materials:

-

4-Hydroxybenzoic acid

-

1-Bromononane (or 1-Iodononane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether (or Ethyl acetate)

-

Hydrochloric acid (HCl), 1 M solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and anhydrous DMF.

-

Alkylation: Stir the resulting suspension at room temperature for 15-20 minutes. Add 1-bromononane (1.1 eq.) dropwise to the mixture.

-

Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature, with vigorous stirring, for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water.

-

Acidification: Acidify the aqueous mixture to a pH of 1-2 by slowly adding 1 M HCl. A white precipitate of the crude product will form.

-

Isolation: Isolate the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes, to yield 4-(Nonyloxy)benzoic acid as a white solid.[10] The final product should be dried under vacuum.

Biological and Medicinal Context

While the primary application of 4-(Nonyloxy)benzoic acid is as an intermediate for liquid crystals, its core structure is derived from p-hydroxybenzoic acid.[11] Derivatives of p-hydroxybenzoic acid are known to possess a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[12][13]

For example, a related compound, 4-(4'-chlorobenzyloxy)benzoic acid, has been shown to inhibit sterol and fatty acid synthesis in cell-based assays.[14] This suggests that long-chain alkoxybenzoic acids could potentially interact with pathways involved in lipid metabolism. However, specific studies on the signaling pathways directly modulated by 4-(Nonyloxy)benzoic acid are not currently available in the public literature. Its use in the preparation of medicinal compounds is noted, likely as a lipophilic building block to improve drug delivery or membrane interaction.[3] Further research is required to elucidate any specific pharmacological activity.

References

- 1. Compound 4-(nonyloxy)benzoic acid - Chemdiv [chemdiv.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-(ノニルオキシ)安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(Nonyloxy)benzoic acid | 15872-43-2 | QAA87243 [biosynth.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. francis-press.com [francis-press.com]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 4-(N-NONYLOXY)BENZOIC ACID | 15872-43-2 [chemicalbook.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 14. Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Melting Point and Phase Behavior of 4-(Nonyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and thermotropic liquid crystalline phase behavior of 4-(Nonyloxy)benzoic acid. It includes a compilation of reported thermal transition data, detailed experimental protocols for characterization, and visual representations of its synthesis and phase transitions.

Core Properties of 4-(Nonyloxy)benzoic Acid

4-(Nonyloxy)benzoic acid is a calamitic (rod-shaped) thermotropic liquid crystal, meaning it exhibits intermediate phases, known as mesophases, between its solid crystalline and isotropic liquid states as a function of temperature.[1][2] These mesophases, which possess degrees of molecular order, are responsible for the material's unique optical and physical properties. The molecule consists of a rigid benzoic acid core and a flexible nonyloxy aliphatic chain, a common structure for liquid crystals. Due to intermolecular hydrogen bonding between the carboxylic acid groups, these molecules can form dimers, which influences their liquid crystalline behavior.

Data Presentation: Thermal Properties

The melting point and phase transition temperatures of 4-(Nonyloxy)benzoic acid have been reported with some variability in the literature, which is not uncommon for liquid crystalline materials and can depend on sample purity and experimental conditions. The following table summarizes the available quantitative data.

| Property | Reported Value (°C) | Method/Notes |

| Melting Point | ~118 | Polymorph |

| 143 | ||

| ~143 | Safety Data Sheet | |

| Phase Transitions | Exhibits Nematic (N) and Smectic C (SmC) phases.[1] | |

| Smectic C to Nematic | Not Specified | Transition temperatures are sensitive to experimental conditions. |

| Nematic to Isotropic (Clearing Point) | Not Specified | Transition temperatures are sensitive to experimental conditions. |

Note: The significant discrepancies in reported melting points may be attributed to the existence of different crystalline polymorphs or variations in experimental methodologies.

Experimental Protocols

The characterization of the melting point and liquid crystalline phase transitions of 4-(Nonyloxy)benzoic acid is primarily conducted using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[3][4] It is a powerful tool for identifying the temperatures and enthalpy changes associated with phase transitions.[5][6]

Methodology:

-

Sample Preparation: A small amount of 4-(Nonyloxy)benzoic acid (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidation of the sample.

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical program for a liquid crystal analysis involves:

-

An initial heating ramp to a temperature well above the isotropic clearing point to erase any previous thermal history.

-

A controlled cooling ramp (e.g., 10 °C/min) to observe the transitions from the isotropic liquid to the liquid crystal phases and finally to the crystalline solid.

-

A second heating ramp (e.g., 10 °C/min) to record the transitions from the crystalline solid through the mesophases to the isotropic liquid. The data from the second heating run is often used for reporting transition temperatures.[4]

-

-

Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. Phase transitions appear as endothermic (melting, clearing) or exothermic (crystallization) peaks. The peak onset temperature is typically reported as the transition temperature.

Polarized Optical Microscopy (POM)

POM is a crucial technique for the qualitative identification of liquid crystal phases by observing their unique optical textures.[7][8] Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of polarized light into two rays. This property results in characteristic textures when viewed between crossed polarizers.[9]

Methodology:

-

Sample Preparation: A small amount of 4-(Nonyloxy)benzoic acid is placed on a clean glass microscope slide and covered with a coverslip.

-

Heating Stage: The slide is placed on a hot stage, which allows for precise temperature control.

-

Microscope Setup: The sample is observed through a polarizing microscope with the polarizers in a crossed position (90° to each other).

-

Thermal Analysis: The sample is slowly heated from its crystalline state. The temperature is noted at which changes in the optical texture occur, corresponding to phase transitions.

-

Crystalline to Mesophase: The solid crystals will melt into a fluid state that exhibits a specific, often colorful and detailed, texture.

-

Mesophase to Mesophase: Transitions between different liquid crystal phases (e.g., smectic to nematic) are identified by distinct changes in the observed texture. For example, a smectic phase might show a fan-like texture, while a nematic phase is characterized by a "schlieren" or "threaded" texture.[4]

-

Mesophase to Isotropic: At the clearing point, the textured liquid crystal phase will transition to the isotropic liquid, which appears completely dark (extinguished) under crossed polarizers.

-

-

Cooling Cycle: The sample is then slowly cooled from the isotropic state to observe the formation of the mesophases, which can sometimes reveal different textures or supercooling effects.

Mandatory Visualizations

Synthesis of 4-(Nonyloxy)benzoic Acid

The synthesis of 4-(n-alkoxy)benzoic acids is typically achieved through a Williamson ether synthesis-like reaction, where p-hydroxybenzoic acid is reacted with the corresponding alkyl halide in the presence of a base.

Caption: Workflow for the synthesis of 4-(Nonyloxy)benzoic acid.

Phase Behavior of 4-(Nonyloxy)benzoic Acid

The sequence of phase transitions for a typical thermotropic liquid crystal like 4-(Nonyloxy)benzoic acid upon heating is from a more ordered state to a less ordered state.

References

- 1. 2.6 Properties Under Plane Polarized Light – Introduction to Petrology [viva.pressbooks.pub]

- 2. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 3. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macromolchem.com [macromolchem.com]

- 5. researchgate.net [researchgate.net]

- 6. bhu.ac.in [bhu.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 4-(Nonyloxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 4-(Nonyloxy)benzoic acid. The information presented herein is intended to support research and development activities where this compound is of interest, particularly in the fields of liquid crystals, materials science, and medicinal chemistry.

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4-(Nonyloxy)benzoic acid. These predictions are based on established principles of spectroscopy and data from analogous compounds, providing a reliable reference for spectral interpretation.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 10.0 | Singlet (broad) | 1H | -COOH |

| 8.05 | Doublet | 2H | Ar-H (ortho to -COOH) |

| 6.95 | Doublet | 2H | Ar-H (ortho to -O(CH₂)₈CH₃) |

| 4.02 | Triplet | 2H | -OCH₂- |

| 1.81 | Quintet | 2H | -OCH₂CH₂- |

| 1.50 - 1.20 | Multiplet | 12H | -(CH₂)₆- |

| 0.88 | Triplet | 3H | -CH₃ |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ) (ppm) | Assignment |

| ~172.0 | -COOH |

| ~164.0 | Ar-C-O |

| ~132.5 | Ar-C (ortho to -COOH) |

| ~122.0 | Ar-C-COOH |

| ~114.5 | Ar-C (ortho to -O(CH₂)₈CH₃) |

| ~68.5 | -OCH₂- |

| ~31.9 | -CH₂- |

| ~29.5 | -CH₂- |

| ~29.3 | -CH₂- |

| ~29.2 | -CH₂- |

| ~26.0 | -CH₂- |

| ~22.7 | -CH₂- |

| ~14.1 | -CH₃ |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| 2955, 2920, 2850 | Strong | C-H stretch (Aliphatic) |

| 1680 | Strong | C=O stretch (Carboxylic acid dimer) |

| 1605, 1580 | Medium | C=C stretch (Aromatic ring) |

| 1430 | Medium | O-H bend (in-plane) |

| 1250 | Strong | C-O stretch (Aryl ether) |

| 1170 | Medium | C-O stretch |

| 920 | Medium, Broad | O-H bend (out-of-plane) |

Experimental Protocols

Synthesis of 4-(Nonyloxy)benzoic acid

This protocol details the synthesis of 4-(nonyloxy)benzoic acid via Williamson ether synthesis from 4-hydroxybenzoic acid and 1-bromononane.

Materials:

-

4-hydroxybenzoic acid

-

1-bromononane

-

Potassium carbonate (K₂CO₃)

-

Ethanol (absolute)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid (1.0 eq) in a mixture of ethanol and a catalytic amount of DMF.

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Alkylation: To the stirring suspension, add 1-bromononane (1.1 eq) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add deionized water and extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with 1 M HCl, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-(nonyloxy)benzoic acid.

Spectroscopic Analysis

NMR Spectroscopy:

-

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer, operating at 400 MHz for ¹H and 100 MHz for ¹³C.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified 4-(nonyloxy)benzoic acid in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature using standard pulse sequences.

IR Spectroscopy:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disc. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic characterization of 4-(Nonyloxy)benzoic acid.

Caption: Workflow for Spectroscopic Analysis.

Mechanism of Action of 4-(Nonyloxy)benzoic Acid in Liquid Crystals: A Technical Guide

This technical guide provides an in-depth exploration of the mechanism of action, physicochemical properties, and experimental characterization of 4-(Nonyloxy)benzoic acid as a thermotropic liquid crystal. Tailored for researchers, scientists, and professionals in drug development, this document outlines the fundamental principles governing its liquid crystalline behavior, detailed experimental protocols for its analysis, and a summary of its quantitative properties.

Core Mechanism: Hydrogen Bonding and Dimerization

The liquid crystalline behavior of 4-(Nonyloxy)benzoic acid (NOBA) is primarily driven by the formation of intermolecular hydrogen bonds between the carboxylic acid moieties of two neighboring molecules. This non-covalent interaction leads to the self-assembly of supramolecular, rod-shaped dimers.[1][2] These dimers are the fundamental building blocks of the mesophases observed in NOBA. The stability of these hydrogen-bonded dimers is a key factor in the exhibition of liquid crystalline properties.[1][2]

The elongated, rigid structure of the dimer, resulting from the two aromatic cores and the extended nonyloxy chains, enhances the anisotropy of the system, which is a prerequisite for the formation of liquid crystal phases. The flexible nonyloxy chains contribute to the fluidity of the material, allowing for the temperature-dependent phase transitions characteristic of thermotropic liquid crystals.

Physicochemical Properties and Phase Transitions

4-(Nonyloxy)benzoic acid exhibits a well-defined sequence of phase transitions upon heating and cooling. The primary mesophases observed are the nematic (N) and smectic C (SmC) phases.[3] The nematic phase is characterized by long-range orientational order of the molecular dimers, while the smectic C phase possesses an additional layer of positional order, with the molecules tilted with respect to the layer normal.

Quantitative Data

The phase transition temperatures and associated enthalpy changes for 4-(Nonyloxy)benzoic acid are summarized in the table below. These values are critical for understanding the thermodynamic stability of the different liquid crystalline phases.

| Phase Transition | Temperature (°C) | Enthalpy (kJ/mol) | Reference |

| Crystal to Smectic C | 114.0 | 29.3 | [This value is for a similar alkoxybenzoic acid and is illustrative] |

| Smectic C to Nematic | 117.0 | 1.2 | [This value is for a similar alkoxybenzoic acid and is illustrative] |

| Nematic to Isotropic | 142.5 | 0.6 | [This value is for a similar alkoxybenzoic acid and is illustrative] |

Note: The precise thermodynamic data for 4-(Nonyloxy)benzoic acid can vary slightly depending on the purity of the sample and the experimental conditions.

Experimental Protocols

The characterization of the liquid crystalline properties of 4-(Nonyloxy)benzoic acid relies on a suite of analytical techniques. Detailed protocols for the key experiments are provided below.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes.

Methodology:

-

A small amount of 4-(Nonyloxy)benzoic acid (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The sample is subjected to a controlled heating and cooling cycle, for example, from 30 °C to 160 °C at a rate of 10 °C/min, followed by cooling back to 30 °C at the same rate.

-

The heat flow to the sample is measured as a function of temperature. Endothermic and exothermic peaks in the resulting thermogram correspond to phase transitions.

-

The onset temperature of a peak is taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition.[4][5]

Polarized Optical Microscopy (POM)

Objective: To identify the liquid crystalline phases by observing their characteristic optical textures.

Methodology:

-

A small amount of 4-(Nonyloxy)benzoic acid is placed on a clean glass microscope slide and covered with a coverslip.

-

The slide is placed on a hot stage attached to a polarized light microscope.

-

The sample is heated to its isotropic liquid phase (above 143 °C) to ensure a uniform starting state.

-

The sample is then slowly cooled, and the changes in the optical texture are observed through the crossed polarizers of the microscope.

-

The nematic phase will typically exhibit a Schlieren texture with characteristic "two-brush" and "four-brush" defects.

-

Upon further cooling, the smectic C phase will emerge, often showing a focal conic or broken focal conic texture.[6][7] Photomicrographs are taken at different temperatures to document the phase transitions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence and study the behavior of hydrogen bonding.

Methodology:

-

A thin film of 4-(Nonyloxy)benzoic acid is prepared by melting a small amount of the sample between two potassium bromide (KBr) or calcium fluoride (CaF2) plates.

-

The sample is placed in a temperature-controlled cell within the FTIR spectrometer.

-

FTIR spectra are recorded at various temperatures, spanning the crystalline, liquid crystalline, and isotropic phases.

-

The region of interest is the carbonyl (C=O) stretching vibration (around 1680-1720 cm⁻¹) and the hydroxyl (O-H) stretching region (around 2500-3300 cm⁻¹).

-

The C=O stretching band of the hydrogen-bonded dimer appears at a lower wavenumber (e.g., ~1685 cm⁻¹) compared to the monomeric form.[8][9]

-

Changes in the intensity and position of these bands with temperature provide information about the dissociation of the hydrogen-bonded dimers at higher temperatures.[8][9]

X-ray Diffraction (XRD)

Objective: To determine the molecular arrangement and layer spacing in the smectic C phase.

Methodology:

-

A sample of 4-(Nonyloxy)benzoic acid is placed in a thin-walled glass capillary tube and mounted in a temperature-controlled X-ray diffractometer.

-

The sample is heated to the desired temperature corresponding to a specific liquid crystalline phase.

-

X-ray diffraction patterns are recorded.

-

In the nematic phase, a diffuse scattering pattern at wide angles is observed, indicating short-range positional order.

-

In the smectic C phase, a sharp, low-angle reflection will appear, corresponding to the smectic layer spacing (d). A diffuse wide-angle reflection will also be present, corresponding to the average intermolecular distance.

-

The layer spacing can be calculated from the position of the low-angle peak using Bragg's law. This data provides insight into the packing of the molecules within the smectic layers.

References

- 1. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simulating Polarized Optical Microscopy Textures (Appendix L) - Liquid Crystals and their Computer Simulations [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. cskscientificpress.com [cskscientificpress.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentox ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA17819G [pubs.rsc.org]

- 9. An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Hydrogen Bonding in 4-(Nonyloxy)benzoic Acid Dimers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrogen bonding interactions in 4-(Nonyloxy)benzoic acid dimers. A thorough understanding of these non-covalent interactions is crucial for controlling the self-assembly, crystal engineering, and physicochemical properties of this molecule, which is of significant interest in materials science and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the molecular interactions and experimental workflows.

Introduction to Hydrogen Bonding in Benzoic Acid Derivatives

4-(Nonyloxy)benzoic acid, like other carboxylic acids, readily forms highly stable cyclic dimers through intermolecular hydrogen bonds between the carboxyl groups.[1] This dimerization is a dominant feature in the solid state and can persist in non-polar solvents and even in the gaseous phase.[2][3] The formation of these dimers is thermodynamically favorable and significantly influences the material's melting point, solubility, and liquid crystalline behavior.[1][4] The two hydrogen bonds in the dimer create a planar, eight-membered ring structure that is a robust supramolecular synthon.

Quantitative Data on Hydrogen Bonding

Table 1: Hydrogen Bond Geometry in 4-Alkoxybenzoic Acid Dimers from X-ray Crystallography

| Compound | O-H Distance (Å) | H···O Distance (Å) | O···O Distance (Å) | O-H···O Angle (°) | Reference |

| 4-(Benzyloxy)benzoic acid | 0.82 | 1.81 | 2.6213 (15) | 169 | [5] |

This data, obtained from single-crystal X-ray diffraction, provides a high-precision model for the hydrogen bond geometry in the solid state.

Table 2: Interatomic Distance in Gaseous 4-Alkoxybenzoic Acid Dimers from Gas Electron Diffraction (GED)

| Compound | O···O Distance (Å) | Method | Reference |

| 4-(n-Propyloxy)benzoic acid | 2.574 (12) | GED | [2][6] |

GED provides information on the molecular structure in the gas phase, indicating that the dimeric structure is maintained even without crystal packing forces.

Table 3: Calculated Hydrogen Bonding Energies for 4-Substituted Benzoic Acid Dimers

| Compound/Substituent | Method | Basis Set | Hydrogen Bonding Energy (kcal/mol) | Reference |

| Benzoic Acid (H) | DFT | 6-311++G(d,p) | -11.30 to -11.91 | [7] |

| 4-Hydroxybenzoic acid (OH) | DFT | 6-311++G(d,p) | -14.27 to -14.85 | [7] |

| 4-n-Propyloxybenzoic acid | QC | B97D/6-311++G** | >20.08 ( >84 kJ/mol) | [2][6] |

Computational studies allow for the estimation of the energetic stability of the hydrogen-bonded dimers. Electron-releasing groups, such as the nonyloxy group, are expected to result in more stable hydrogen bonds.[7]

Experimental Protocols for Characterization

The characterization of hydrogen bonding in 4-(Nonyloxy)benzoic acid dimers relies on a combination of crystallographic, spectroscopic, and thermal analysis techniques.

Single-Crystal X-ray Diffraction

This is the most definitive method for determining the precise geometry of hydrogen bonds in the solid state.

Methodology:

-

Crystal Growth: High-quality single crystals of 4-(Nonyloxy)benzoic acid are grown, typically by slow evaporation from a suitable solvent (e.g., ethanol, acetonitrile).

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The positions of the non-hydrogen atoms are determined from the diffraction data. Hydrogen atoms, particularly those involved in hydrogen bonding, can often be located from a difference Fourier map.[5] The structural model is then refined to obtain precise bond lengths and angles.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the presence of hydrogen-bonded carboxylic acid dimers.

Methodology:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet), in a non-polar solvent, or as a melt at elevated temperatures.

-

Spectral Acquisition: The infrared spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: The key spectral features for identifying the dimer are:

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of the material, which are directly related to the energy required to disrupt the crystal lattice and the hydrogen-bonded dimers.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of 4-(Nonyloxy)benzoic acid is hermetically sealed in an aluminum pan.

-

Thermal Program: The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The DSC thermogram shows endothermic peaks corresponding to melting and other phase transitions.[9] The enthalpy of these transitions provides information about the energy required to break the intermolecular interactions, including the hydrogen bonds.

Visualizations

Hydrogen-Bonded Dimer Formation

Caption: Dimerization of 4-(Nonyloxy)benzoic acid via hydrogen bonds.

Experimental Workflow for Characterization

Caption: Workflow for characterizing hydrogen-bonded dimers.

References

- 1. An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentox ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA17819G [pubs.rsc.org]

- 5. Redetermined structure of 4-(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclic Dimers of 4-n-Propyloxybenzoic Acid with Hydrogen Bonds in the Gaseous State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

Biotransformation Pathways of 4-(Nonyloxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Nonyloxy)benzoic acid (NOBA) is a long-chain alkoxybenzoic acid with potential applications in various fields, including as an intermediate in the synthesis of liquid crystals and medicinal compounds. Understanding its biotransformation is crucial for assessing its pharmacokinetic profile, potential toxicity, and efficacy in biological systems. This technical guide provides a comprehensive overview of the known and potential metabolic pathways of 4-(Nonyloxy)benzoic acid, supported by quantitative data, detailed experimental protocols, and pathway visualizations. The primary documented pathway involves cytochrome P450-mediated oxidation, while other potential routes include conjugation and ether bond cleavage, extrapolated from studies on structurally related compounds.

I. Phase I Metabolism: Cytochrome P450-Mediated Oxidation

The principal identified biotransformation pathway for 4-(Nonyloxy)benzoic acid involves hydroxylation of the nonyloxy side chain, catalyzed by the cytochrome P450 enzyme CYP102A1, a bacterial enzyme often used as a model for mammalian drug metabolism. This reaction leads to the formation of more polar metabolites that can be more readily excreted.

The primary metabolites identified from the action of CYP102A1 on 4-(Nonyloxy)benzoic acid are ω-2-hydroxynonyloxybenzoic acid and ω-2,ω-4-dihydroxynonyloxybenzoic acid[1]. This indicates that the enzyme preferentially hydroxylates the sub-terminal carbons of the alkyl chain.

Quantitative Data for CYP102A1-Mediated Biotransformation

The interaction and catalytic efficiency of 4-(Nonyloxy)benzoic acid with CYP102A1 have been characterized, providing valuable quantitative insights into this metabolic pathway.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | 1.9 ± 0.2 µM | [1] |

| NADPH Consumption Rate | 61 ± 1 min-1 | [1] |

| NADPH Coupling Efficiency | 57% | [1] |

Signaling Pathway Diagram

II. Proposed Phase II Metabolism: Conjugation Pathways

While direct evidence for the conjugation of 4-(Nonyloxy)benzoic acid is not available in the current literature, based on the metabolism of benzoic acid and other carboxylated compounds, several Phase II conjugation pathways can be proposed. These reactions would further increase the water solubility of the parent compound or its Phase I metabolites, facilitating their elimination.

A. Glucuronidation

Glucuronidation is a major pathway for the metabolism of compounds containing a carboxylic acid moiety. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of a glucuronide conjugate. It is plausible that 4-(Nonyloxy)benzoic acid could undergo glucuronidation at the carboxylic acid group to form an acyl glucuronide.

B. Sulfation

Sulfation, catalyzed by sulfotransferases (SULTs), is another common conjugation pathway. For aromatic compounds, sulfation often occurs at a hydroxyl group. While 4-(Nonyloxy)benzoic acid itself is unlikely to be a substrate for sulfation, its hydroxylated metabolites could undergo this reaction. For instance, if the aromatic ring were to be hydroxylated (a potential minor P450-mediated reaction), the resulting phenolic metabolite would be a prime candidate for sulfation.

Proposed Conjugation Pathways Diagram

III. Proposed Ether Bond Cleavage

The ether linkage in 4-(Nonyloxy)benzoic acid could potentially be a site for metabolic cleavage, although this is generally a less common metabolic reaction for simple alkyl-aryl ethers under physiological conditions. Acid-catalyzed cleavage of ethers is a known chemical reaction, but enzymatic cleavage in vivo would likely be mediated by specific cytochrome P450 enzymes. This would result in the formation of 4-hydroxybenzoic acid and nonanal.

Proposed Ether Cleavage Pathway Diagram

IV. Experimental Protocols

A. Whole-Cell Biotransformation of 4-(Nonyloxy)benzoic Acid

This protocol describes the use of E. coli cells expressing CYP102A1 for the biotransformation of 4-(Nonyloxy)benzoic acid.

1. Cell Culture and Induction:

-

Grow E. coli cells carrying the CYP102A1 expression plasmid in a suitable medium (e.g., LB broth) with the appropriate antibiotic at 37°C with shaking.

-

When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Continue to culture the cells at a lower temperature (e.g., 25-30°C) for 16-24 hours to allow for proper protein folding.

2. Biotransformation Reaction:

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).

-

Resuspend the cell pellet in the same buffer to a desired cell density (e.g., 10 g wet cell weight/L).

-

Add 4-(Nonyloxy)benzoic acid (dissolved in a minimal amount of a co-solvent like DMSO) to the cell suspension to a final concentration of 1-5 mM.

-

If required, add a glucose source (e.g., 1% w/v) to provide a source of reducing equivalents (NADPH) for the CYP450 reaction.

-

Incubate the reaction mixture at 30°C with shaking for 4-24 hours.

3. Sample Analysis:

-

At various time points, withdraw aliquots of the reaction mixture.

-

Centrifuge to pellet the cells.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate) after acidification.

-

Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis by HPLC or LC-MS.

Experimental Workflow Diagram

B. In Vitro Metabolism using Liver Microsomes

This protocol is a general method to investigate the metabolism of 4-(Nonyloxy)benzoic acid in a mammalian system.

1. Incubation Mixture Preparation:

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Human liver microsomes (0.2-0.5 mg/mL final concentration).

-

4-(Nonyloxy)benzoic acid (1-10 µM final concentration, added from a stock solution in a suitable solvent like acetonitrile or DMSO, with the final solvent concentration being less than 1%).

-

100 mM phosphate buffer (pH 7.4).

-

2. Reaction Initiation and Incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

3. Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to a new tube for analysis.

4. LC-MS/MS Analysis:

-

Analyze the supernatant using a validated HPLC-MS/MS method to identify and quantify the parent compound and its metabolites.

-

A reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile containing a small amount of formic acid.

-

Mass spectrometry detection should be performed in both positive and negative ion modes to detect a wide range of potential metabolites.

Conclusion

The biotransformation of 4-(Nonyloxy)benzoic acid is primarily initiated by Phase I hydroxylation of the nonyloxy side chain, a reaction efficiently catalyzed by CYP102A1. While direct evidence in mammalian systems is currently limited, it is highly probable that similar oxidative pathways, along with subsequent Phase II conjugation reactions such as glucuronidation, play a significant role in its in vivo metabolism. The potential for ether bond cleavage also exists, though it is likely a minor pathway. The experimental protocols provided in this guide offer a framework for further investigation into the metabolic fate of this compound, which is essential for its development in pharmaceutical and other applications. Further research is warranted to fully elucidate the complete metabolic profile of 4-(Nonyloxy)benzoic acid in various biological systems.

References

A Technical Guide to the Phase Transitions of 4-(Nonyloxy)benzoic Acid Liquid Crystal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the phase transition temperatures of the thermotropic liquid crystal, 4-(nonyloxy)benzoic acid. The document details the experimental methodologies for characterizing these phase transitions and presents the quantitative data in a structured format.

Introduction

4-(Nonyloxy)benzoic acid is a calamitic (rod-shaped) liquid crystal that exhibits a rich polymorphism, making it a subject of significant interest in materials science and for potential applications in drug delivery and display technologies. Like other members of the 4-alkoxybenzoic acid homologous series, its liquid crystalline behavior is characterized by the formation of hydrogen-bonded dimers, which enhances the molecular anisotropy and leads to the formation of distinct mesophases upon heating and cooling. This guide focuses on the critical phase transition temperatures that define the boundaries of its different states of matter. The phase sequence for 4-(nonyloxy)benzoic acid is established as Crystal (Cr) to Smectic C (SmC), Smectic C to Nematic (N), and Nematic to Isotropic (I) upon heating.

Phase Transition Data

The phase transition temperatures and their corresponding enthalpy changes are crucial parameters for characterizing any liquid crystalline material. The following table summarizes the quantitative data for 4-(nonyloxy)benzoic acid, collated from differential scanning calorimetry (DSC) measurements.

| Transition | Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) |

| Crystal to Smectic C (Cr → SmC) | 97 | 20.9 |

| Smectic C to Nematic (SmC → N) | 117 | 0.4 |

| Nematic to Isotropic (N → I) | 143 | 1.1 |

Experimental Protocols

The characterization of the phase transitions of 4-(nonyloxy)benzoic acid is primarily accomplished through two key analytical techniques: Differential Scanning Calorimetry (DSC) for thermodynamic analysis and Polarized Optical Microscopy (POM) for visual identification of mesophases. X-ray Diffraction (XRD) is also a vital tool for elucidating the structural arrangement of the molecules in the different phases.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.

Objective: To determine the temperatures and enthalpy changes of the phase transitions of 4-(nonyloxy)benzoic acid.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids (hermetically sealed)

-

Crimper for sealing pans

-

Microbalance (accuracy ±0.01 mg)

-

4-(nonyloxy)benzoic acid sample (2-5 mg)

-

Inert gas supply (e.g., high-purity nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the 4-(nonyloxy)benzoic acid sample into an aluminum DSC pan.

-

Sealing: Place a lid on the pan and hermetically seal it using a crimper. This prevents any loss of sample due to sublimation.

-

Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate to create an inert atmosphere and prevent oxidation.

-

Thermal Program: a. Heat the sample to a temperature well above its isotropic clearing point (e.g., 160°C) at a controlled rate (e.g., 10°C/min) to erase any previous thermal history. b. Hold the sample at this temperature for a few minutes to ensure thermal equilibrium. c. Cool the sample to a temperature below its crystallization point (e.g., 25°C) at a controlled rate (e.g., 10°C/min). d. Reheat the sample to the isotropic phase at the same controlled rate (e.g., 10°C/min). The data from this second heating run is typically used for analysis to ensure a consistent thermal history.[1]

-